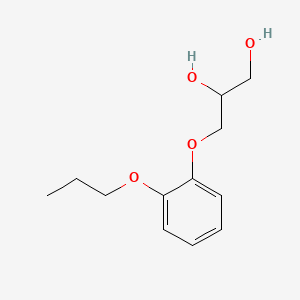
3-(o-Propoxyphenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Propoxyphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxypropanediols. These compounds are characterized by the presence of a phenoxy group attached to a propanediol backbone. They are often used in various chemical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Propoxyphenoxy)-1,2-propanediol typically involves the reaction of o-propoxyphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the phenoxide ion.
Reaction Conditions:
Reagents: o-Propoxyphenol, epichlorohydrin, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or toluene
Temperature: Room temperature to moderate heating (25-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(o-Propoxyphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl groups to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: New compounds with different functional groups replacing the phenoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(o-Propoxyphenoxy)-1,2-propanediol depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(o-Methoxyphenoxy)-1,2-propanediol: Similar structure but with a methoxy group instead of a propoxy group.
3-(o-Ethoxyphenoxy)-1,2-propanediol: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-(o-Propoxyphenoxy)-1,2-propanediol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. The length and branching of the alkoxy group can affect solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
63991-76-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(2-propoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-2-7-15-11-5-3-4-6-12(11)16-9-10(14)8-13/h3-6,10,13-14H,2,7-9H2,1H3 |
InChI Key |
SHLGUEVDTGWLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)


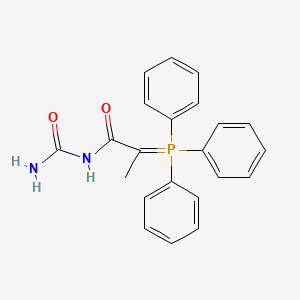
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
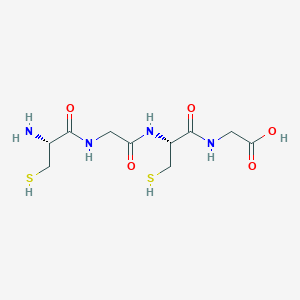
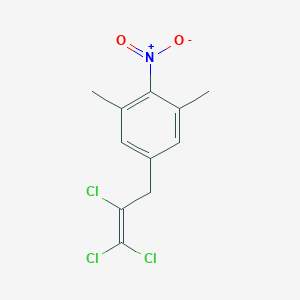

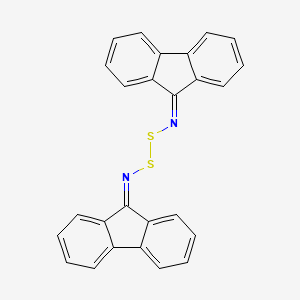
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)

![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)
